2-(3-氧代-2,3-二氢-4H-1,4-苯并恶嗪-4-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

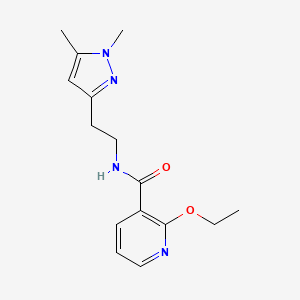

The compound "2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid" is a derivative of the 1,4-benzoxazin-3-one structure, which is an intermediate in the biosynthesis of cyclic hydroxamic acids in maize and other plants. These compounds are part of a class of natural products that have been studied for their potential biological activities and their role in plant defense mechanisms .

Synthesis Analysis

The synthesis of related benzoxazinone derivatives has been achieved through various methods. For instance, a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines has been used to create 3,4-dihydro-2H-benzo[1,4]oxazine derivatives . Another method involves a zinc triflate-catalyzed regioselective 1,6-conjugate addition of vinylogous carbamates to p-quinone methides, leading to the synthesis of 3,3-diaryl-2-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid esters . Additionally, a library of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines has been synthesized from substituted 2-aminophenols via microwave-assisted one-pot regioselective annulation and subsequent Suzuki–Miyaura cross-coupling .

Molecular Structure Analysis

The molecular structure of benzoxazinone derivatives has been elucidated using various analytical techniques. For example, the configuration around the double bond of major stereoisomers in the synthesis of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives was established by X-ray diffraction analysis . The structural diversity of these compounds can be increased through different synthetic strategies, such as the Suzuki–Miyaura cross-coupling, which allows for the introduction of various aryl groups .

Chemical Reactions Analysis

Benzoxazinone derivatives can undergo a range of chemical reactions. The synthesis of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists involves the formation of 3,4-dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acid derivatives, indicating the potential for these compounds to participate in bioactive molecule development . The reaction of o-aminophenol with maleic anhydrides to form 3-oxo-1,4-benzoxazines under mild basic conditions is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazinone derivatives are influenced by their molecular structure. The presence of different substituents can affect their reactivity, solubility, and biological activity. For instance, novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates synthesized from dimethyl-2-oxoglutarate were tested for biological activity against various microbial strains, demonstrating the importance of structural features in determining their bioactivity . The synthesis of 4-alkylidene-4H-3,1-benzoxazine derivatives by acid-catalyzed cyclization also highlights the versatility of these compounds in forming diverse structures with potentially different properties .

科学研究应用

合成和化学性质

- 合成方法:已经开发了合成该化合物衍生物的有效方法,例如三氟甲磺酸锌催化的亲核性1,6-共轭加成到对苯醌甲基化物(Peddinti, Dua, & Ghosh, 2021)。

- 新型化合物的合成:已经合成并测试了新型的3-(2-氧代-2H-苯并[b][1,4]恶嗪-3-基)丙酸酯的生物活性(Hachama, Khodja, Moulay, Boutoumi, Hennig, & Sicker, 2013)。

生物应用

- 抗菌活性:一些合成的化合物对包括大肠杆菌和金黄色葡萄球菌在内的多种菌株表现出显着的抗菌活性(Kadian, Maste, & Bhat, 2012)。

- 抗菌和抗氧化特性:源自类似化合物的苯并恶嗪基吡唑啉亚芳基化物已被研究其抗菌和抗氧化特性(Sonia, Thachil, Parameswaran, & Kochupappy, 2013)。

工业和生态应用

- 腐蚀抑制:一种衍生物,3-(2-氧代-2H-1,4-苯并恶嗪-3-基)丙酸甲酯,已被研究作为酸性溶液中碳钢的腐蚀抑制剂(Hachama, Khadraoui, Zouikri, Khodja, Khelifa, Echiker, & Hammouti, 2016)。

- 农业中的化感物质:具有(2H)-1,4-苯并恶嗪-3(4H)-酮骨架的化合物,如所讨论的化合物,已被研究其植物毒性、抗菌和杀虫特性,表明其潜在的农学用途(Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006)。

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

未来方向

属性

IUPAC Name |

2-(3-oxo-1,4-benzoxazin-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-7(11(14)15)12-8-4-2-3-5-9(8)16-6-10(12)13/h2-5,7H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVBQNIVZKEXFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)COC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(4-chlorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2524735.png)

![N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B2524742.png)

![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2524744.png)